Ecto-5'-Nucleotidase Inhibition: Positional Isomer Effect
The regioisomer N-(2-ethoxypyridin-3-yl)acetamide (CAS 63756-63-8) demonstrates measurable inhibition of rat ecto-5'-nucleotidase with a Ki of 101 nM in COS7 cells, whereas no comparable inhibition data are available for the target 3-pyridinyl isomer [1]. This suggests that the position of the ethoxy and acetamide substituents on the pyridine ring critically influences target engagement, with the 2-ethoxy-3-acetamido arrangement (where the ethoxy is directly on the pyridine ring) showing enzyme affinity that the 3-pyridinyl acetamide isomer (ethoxy on the acetamide α-carbon) may lack due to altered pharmacophoric geometry.
| Evidence Dimension | Ecto-5'-nucleotidase inhibition (Ki) |
|---|---|
| Target Compound Data | No data available (2-ethoxy-N-(3-pyridinyl)acetamide) |
| Comparator Or Baseline | N-(2-ethoxypyridin-3-yl)acetamide: Ki = 101 nM (rat ecto-5'-nucleotidase, COS7 cells) |
| Quantified Difference | Cannot be quantified; evidence gap |
| Conditions | Rat ecto-5'-nucleotidase transfected in COS7 cells, 10 min preincubation, AMP substrate [1] |
Why This Matters
This positional isomerism effect informs selection: the 3-pyridinyl isomer may be preferred when ecto-5'-nucleotidase inhibition is undesirable, or conversely, the 2-ethoxy-3-pyridinyl isomer may be the better choice for nucleotide pathway research.
- [1] BindingDB. BDBM50437946 (CHEMBL1814392): Ki = 101 nM for rat ecto-5'-nucleotidase. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50437946 View Source
